



Application Note: Site-Specific Protein Labeling using ATTO 565 Cadaverine

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Compound of Interest		
Compound Name:	ATTO 565 cadaverine	
Cat. No.:	B12377854	Get Quote

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Introduction

Site-specific labeling of proteins with fluorescent probes is a powerful tool for studying protein function, localization, and interactions. ATTO 565, a bright and photostable rhodamine-based dye, is well-suited for a variety of fluorescence microscopy applications, including superresolution techniques.[1][2][3] ATTO 565 cadaverine is an amine-functionalized derivative that serves as an excellent substrate for transglutaminases, enabling the covalent and site-specific attachment of the dye to a target protein.[4][5] This application note provides a detailed protocol for the transglutaminase-mediated labeling of proteins with ATTO 565 cadaverine, purification of the conjugate, and determination of the degree of labeling.

Transglutaminases catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue within a protein and a primary amine, such as the one present in **ATTO 565 cadaverine**.[6] For enhanced specificity, proteins are often engineered to contain a short recognition sequence, or "Q-tag," which serves as an efficient substrate for the enzyme.[4]

Quantitative Data Summary

The following tables summarize the key optical properties of ATTO 565 and typical reaction parameters for transglutaminase-mediated protein labeling.



Table 1: Optical Properties of ATTO 565

Property	Value	Reference(s)
Maximum Excitation Wavelength (λmax)	~564 nm	[6][7]
Maximum Emission Wavelength (λem)	~590 nm	[6][7]
Molar Extinction Coefficient (ϵ) at λ max	120,000 M-1cm-1	[6][7][8]
Correction Factor (CF280 = ε280/εmax)	0.12	[7][9]
Fluorescence Quantum Yield (η)	~90%	[6]

Table 2: Typical Reaction Parameters for Transglutaminase-Mediated Labeling

Parameter	Microbial Transglutaminase (MTG)	Mammalian Transglutaminase (e.g., gpTGase)	Reference(s)
Enzyme Source	e.g., Streptomyces mobaraensis	e.g., Guinea Pig Liver (gpTGase)	[10][11]
pH Optimum	6.0 - 7.0	7.0 - 8.0	[12][13]
Temperature	37 - 50 °C	37 °C	[4][12]
Cofactor Requirement	Ca2+-independent	Ca2+-dependent (typically 5-10 mM)	[4][12][14]
Typical Reaction Time	30 min - 2 hours	30 min - 2 hours	[4][11]
Relative Deamidation Activity	Lower	Higher	[10][15]



Experimental Protocols

Protocol 1: Transglutaminase-Mediated Protein Labeling with ATTO 565 Cadaverine

This protocol outlines the general steps for labeling a Q-tagged protein with **ATTO 565** cadaverine using microbial transglutaminase (MTG).

Materials:

- Purified Q-tagged protein in a suitable buffer (e.g., PBS, Tris-HCl), free of primary amines.
- ATTO 565 cadaverine
- Microbial Transglutaminase (MTG)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Stop Solution (e.g., 50 mM EDTA for quenching any residual metalloproteases if MTG preparation is not pure; for specific MTG inhibitors, follow manufacturer's recommendation).

Procedure:

- Prepare Protein Solution: Dissolve the Q-tagged protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
- Prepare ATTO 565 Cadaverine Stock Solution: Dissolve ATTO 565 cadaverine in an appropriate solvent like DMSO to a concentration of 1-10 mM.
- Set up the Labeling Reaction:
 - In a microcentrifuge tube, combine the protein solution and ATTO 565 cadaverine stock solution. A molar excess of the dye (e.g., 10 to 50-fold) over the protein is recommended to ensure efficient labeling.
 - Add MTG to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 0.1-1 U of MTG per mg of protein can be used.



- Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The
 optimal incubation time may vary depending on the protein and desired degree of labeling.
- Stop the Reaction: Terminate the reaction by adding the appropriate Stop Solution.

Protocol 2: Purification of the Labeled Protein

It is crucial to remove the unreacted **ATTO 565 cadaverine** and the transglutaminase from the labeled protein. Gel filtration chromatography is a commonly used method.

Materials:

- Gel filtration column (e.g., Sephadex G-25)
- Elution Buffer (e.g., PBS, pH 7.4)

Procedure:

- Equilibrate the Column: Equilibrate the gel filtration column with at least 3-5 column volumes
 of Elution Buffer.
- Load the Sample: Carefully load the stopped labeling reaction mixture onto the column.
- Elute the Labeled Protein: Elute the protein with the Elution Buffer. The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.
- Collect Fractions: Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and 564 nm (for ATTO 565).
- Pool and Concentrate: Pool the fractions containing the purified labeled protein. If necessary, concentrate the protein using a suitable method (e.g., centrifugal concentrators).

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[4][5][16]



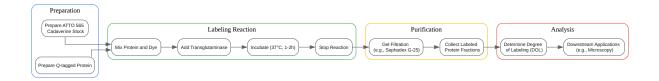
Procedure:

- Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 564 nm (A564) using a UV-Vis spectrophotometer.
- Calculate Protein Concentration:
 - The absorbance at 280 nm is a combination of the absorbance of the protein and the ATTO 565 dye. A correction factor is needed to account for the dye's absorbance at this wavelength.
 - Corrected A280 = A280 (A564 × CF280)
 - Protein Concentration (M) = Corrected A280 / εprotein
 - Where eprotein is the molar extinction coefficient of the protein at 280 nm.
- Calculate Dye Concentration:
 - Dye Concentration (M) = A564 / εdye
 - Where εdye for ATTO 565 is 120,000 M-1cm-1.
- Calculate Degree of Labeling (DOL):
 - DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 1 and 3 to ensure sufficient signal without causing quenching or affecting protein function.[1]

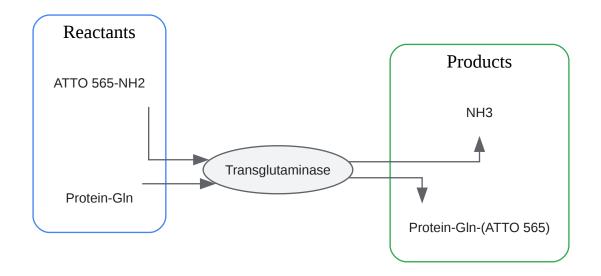
Visualizations





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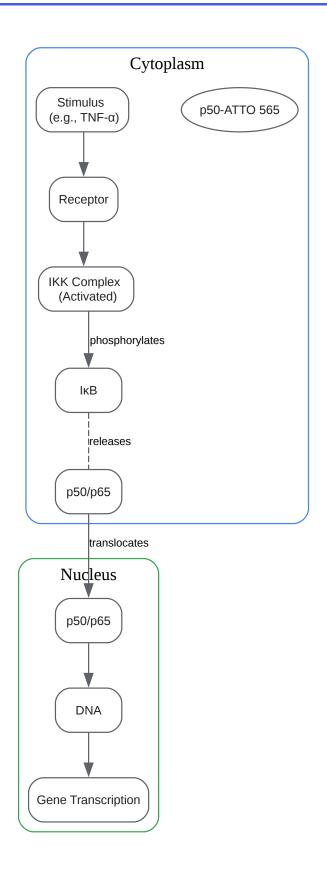
Caption: Experimental workflow for ATTO 565 cadaverine protein labeling.



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Caption: Transglutaminase-catalyzed protein labeling reaction.





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Caption: Simplified NF-κB signaling pathway. ATTO 565 labeled p50 can be used to study its dynamics and interactions.

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